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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and drug development professionals working on the oral delivery of

DS-1040 Tosylate.

Frequently Asked Questions (FAQs)
Q1: What is DS-1040 and its mechanism of action?

DS-1040 is a novel, potent, and selective small-molecule inhibitor of the activated form of

thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U.[1] By

inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process of

breaking down blood clots.[2][3] This mechanism of action suggests its therapeutic potential in

treating thromboembolic diseases such as acute ischemic stroke and pulmonary embolism.[1]

Q2: What are the known pharmacokinetic properties of orally administered DS-1040 Tosylate?

Phase 1 clinical trials in healthy subjects have demonstrated that DS-1040 has predictable and

dose-proportional pharmacokinetics.[2] Following single ascending oral doses (50, 100, 200,

and 400 mg), both the peak plasma concentration (Cmax) and the area under the

concentration-time curve (AUC) increased in proportion to the dose.[2] With multiple doses, a

steady state was reached by day 7 with minimal accumulation. The mean terminal half-life of

DS-1040 ranges from 17.2 to 24.9 hours.[2]

Q3: How soluble is DS-1040 Tosylate in water?
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DS-1040 Tosylate has a high water solubility of 100 mg/mL (214.77 mM).[4] This high solubility

is a significant advantage for oral formulation development, as it minimizes challenges related

to dissolution-limited absorption, a common hurdle for many oral drug candidates.[5][6]

Q4: What is the safety and tolerability profile of oral DS-1040 Tosylate?

In first-in-human studies, orally administered DS-1040 was well-tolerated in healthy subjects at

single doses up to 400 mg and multiple doses up to 150 mg twice daily for 14 days.[2] There

were no serious adverse events or discontinuations due to adverse events reported in these

studies.[2] Importantly, DS-1040 had no effect on coagulation parameters, and no treatment-

related trends in bleeding time were observed.[2][7]

Troubleshooting Guide
While DS-1040 Tosylate's high solubility simplifies oral formulation, researchers may still

encounter challenges. This guide addresses potential issues in a question-and-answer format.

Q1: Issue: Unexpectedly low or variable bioavailability in preclinical studies.

Possible Cause: While the drug substance is highly soluble, interactions with excipients in

the formulation could be affecting its dissolution or absorption. Another possibility is instability

in the gastrointestinal (GI) tract.

Troubleshooting Steps:

Excipient Compatibility Study: Conduct a thorough compatibility study with your selected

excipients. Assess for any physical or chemical interactions that might impede drug

release.

Dissolution Profile in Different Media: Perform in vitro dissolution testing in simulated

gastric and intestinal fluids (SGF and SIF) to ensure consistent and complete drug

release.

pH-Stability Profile: Evaluate the stability of DS-1040 Tosylate across a range of pH

values representative of the GI tract to rule out degradation.
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Consideration of Transporters: Investigate if efflux transporters, such as P-glycoprotein,

could be limiting absorption. If so, formulation strategies to inhibit these transporters may

be necessary.

Q2: Issue: Poor physical stability of the formulated solid dosage form (e.g., tablet, capsule).

Possible Cause: The tosylate salt form, while generally stable, may have specific

hygroscopicity or polymorphic characteristics that need to be addressed in the formulation.

Troubleshooting Steps:

Hygroscopicity Testing: Determine the hygroscopicity profile of the drug substance and

your formulation. If it is highly hygroscopic, consider using moisture-protective packaging

or incorporating excipients that mitigate moisture uptake.

Polymorph Screening: Conduct a polymorph screen to identify the most stable crystalline

form of DS-1040 Tosylate. Ensure that your manufacturing process does not induce

conversion to a less stable or less soluble form.

Excipient Selection: Choose excipients that are known to have good compatibility and

contribute to the physical stability of the final dosage form.

Q3: Issue: Difficulty in achieving a desired controlled-release profile.

Possible Cause: The high solubility of DS-1040 Tosylate can make it challenging to retard its

release from a solid dosage form.

Troubleshooting Steps:

Matrix Systems: Explore the use of hydrophilic or hydrophobic matrix-forming polymers

(e.g., HPMC, ethylcellulose) to control the rate of drug diffusion from the tablet.

Coated Systems: Consider functional coatings, such as enteric coatings to delay release

until the small intestine, or polymer coatings with varying permeability to achieve a specific

release rate.
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Lipid-Based Formulations: While not primarily for solubility enhancement in this case, lipid-

based systems can be designed to provide a controlled-release profile.

Data Summary
Table 1: Pharmacokinetic Parameters of Single Ascending Oral Doses of DS-1040 in Healthy

Subjects

Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) T½ (hours)

50 Mean ± SD Mean ± SD 17.2 - 24.9

100 Mean ± SD Mean ± SD 17.2 - 24.9

200 Mean ± SD Mean ± SD 17.2 - 24.9

400 Mean ± SD Mean ± SD 17.2 - 24.9

Data presented are qualitative based on the statement of dose-proportionality.[2] Specific mean

and standard deviation values were not publicly available.

Experimental Protocols
Protocol 1: Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of DS-1040 Tosylate with

selected pharmaceutical excipients.

Materials: DS-1040 Tosylate, selected excipients (e.g., microcrystalline cellulose, lactose,

magnesium stearate), HPLC grade solvents, analytical balance, HPLC system with UV

detector, stability chambers.

Methodology:

1. Prepare binary mixtures of DS-1040 Tosylate and each excipient in a 1:1 ratio.

2. Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient

conditions for a predetermined period (e.g., 4 weeks).
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3. At specified time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any

physical changes (color, clumping).

4. Analyze the samples by HPLC to quantify the amount of DS-1040 Tosylate remaining and

to detect the presence of any degradation products.

5. A significant decrease in the concentration of DS-1040 Tosylate or the appearance of new

peaks in the chromatogram indicates incompatibility.

Visualizations
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Figure 1: Troubleshooting workflow for DS-1040 Tosylate oral formulation.
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Figure 2: Mechanism of action of DS-1040 Tosylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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